molecular formula C12H8FN7 B10771472 3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile

3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile

Cat. No.: B10771472
M. Wt: 269.24 g/mol
InChI Key: BKGULEDZLIMLMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 10 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the Benzonitrile Core: The initial step involves the synthesis of the benzonitrile core through a nucleophilic aromatic substitution reaction.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution.

    Formation of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving the appropriate precursors.

    Attachment of the Imidazole Ring: The final step involves the attachment of the imidazole ring through a condensation reaction.

Industrial Production Methods

Industrial production of compound 10 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and optimization of catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Compound 10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Compound 10 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Compound 10 exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of the SHP2 and CDK4 enzymes, which are involved in cell signaling and regulation. By inhibiting these enzymes, compound 10 can modulate various cellular processes, including cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A PPARγ agonist used in the treatment of diabetes.

    Pioglitazone: Another PPARγ agonist with similar therapeutic effects.

Uniqueness

Compound 10 is unique in its dual inhibition of SHP2 and CDK4, which distinguishes it from other compounds that typically target only one of these enzymes. This dual inhibition provides a broader range of therapeutic applications and potential benefits .

Properties

Molecular Formula

C12H8FN7

Molecular Weight

269.24 g/mol

IUPAC Name

3-fluoro-5-[5-(5-methyl-1H-imidazol-2-yl)tetrazol-2-yl]benzonitrile

InChI

InChI=1S/C12H8FN7/c1-7-6-15-11(16-7)12-17-19-20(18-12)10-3-8(5-14)2-9(13)4-10/h2-4,6H,1H3,(H,15,16)

InChI Key

BKGULEDZLIMLMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=NN(N=N2)C3=CC(=CC(=C3)C#N)F

Origin of Product

United States

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